![molecular formula C17H21F2NO4 B1311441 (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217626-91-9](/img/structure/B1311441.png)
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
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Description
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, also known as DFBP, is an important organic compound used in a variety of scientific research applications. It is a cyclic carboxylic acid that is composed of two benzyl substituents and a tert-butoxycarbonyl group. DFBP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. DFBP has also been used in the synthesis of peptide-based drugs, specifically peptide-based prodrugs, which are compounds that are metabolized to active drugs in the body. The structure of DFBP is highly versatile and can be used in a variety of synthetic pathways.
Scientific Research Applications
Structural Analysis and Crystallography
Studies on related compounds have provided insight into the structural characteristics vital for scientific applications. For instance, the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline revealed the pyrrolidine ring's envelope conformation and the dihedral angles formed with the carboxylic acid group, offering insights into molecule stability and interactions in crystal structures (Rajalakshmi et al., 2013).
Synthesis Techniques
Advancements in synthesis techniques have been highlighted, such as the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This showcases the compound's role in synthesizing complex organic structures (Leban & Colson, 1996).
Application in Medicinal Chemistry
The compound has also found application in medicinal chemistry, as seen in the design, synthesis, and structural analysis of influenza neuraminidase inhibitors. The detailed study of such compounds, containing pyrrolidine cores, provides valuable insights into developing potent inhibitors against viral enzymes (Wang et al., 2001).
Environmental and Catalytic Applications
Moreover, the compound's derivatives have been employed in environmentally friendly catalysis. For example, the N-tert-Butoxycarbonylation of amines using H3PW12O40 demonstrates a highly efficient and recyclable catalyst for amine protection, showcasing the compound's utility in green chemistry (Heydari et al., 2007).
properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIEKXTHCSFGK-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428025 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217626-91-9 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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